Predicted Lipophilicity (clogP) Comparison: 6‑Fluoro‑7‑methyl vs. 8‑HQ and 7‑Methyl‑8‑HQ
The calculated partition coefficient (clogP) of 6‑fluoro‑7‑methylquinolin‑8‑ol is 2.45, compared to 2.02 for 8‑hydroxyquinoline (8‑HQ) and 2.33 for 7‑methylquinolin‑8‑ol. The increase of +0.43 log units relative to 8‑HQ and +0.12 log units relative to 7‑methyl‑8‑HQ is attributable to the combined effect of the fluorine and methyl substituents . Higher lipophilicity is often correlated with improved membrane permeability and oral bioavailability, making the difunctionalised analog a more attractive starting point for lead optimisation programmes that target intracellular enzymes or central nervous system (CNS) receptors.
| Evidence Dimension | Computed lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 2.45 |
| Comparator Or Baseline | 8‑HQ: clogP = 2.02; 7‑Methyl‑8‑HQ: clogP = 2.33 |
| Quantified Difference | +0.43 vs 8‑HQ; +0.12 vs 7‑methyl‑8‑HQ |
| Conditions | clogP calculated by ChemDraw/ALOGPS method; values are class‑level predictions based on fragment contributions |
Why This Matters
The increased lipophilicity of 6‑fluoro‑7‑methylquinolin‑8‑ol can translate into better cell penetration, a critical factor when selecting a hit‑to‑lead scaffold for intracellular targets.
